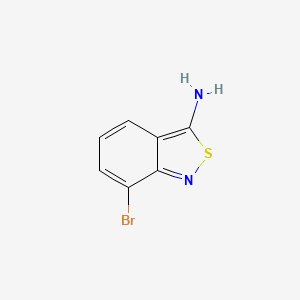

7-Bromo-2,1-benzothiazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-2,1-benzothiazol-3-amine is a heterocyclic compound . It is synthesized by reacting 2-aminobenzothiazole with aniline in the presence of acid . The molecular formula is C7H5BrN2S .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A highly efficient and simple protocol for the preparation of 2-aminobenzothiazoles through the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst is described .Molecular Structure Analysis

The molecular weight of 7-Bromo-2,1-benzothiazol-3-amine is 229.1 . The exact mass is 227.935669 .Chemical Reactions Analysis

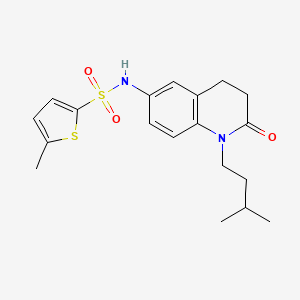

The product has been shown to have traceless reactions . The compounds 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole and 7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole exhibited considerable in vitro anticancer activity against Hep G2 cell line .Physical And Chemical Properties Analysis

The density of 7-Bromo-2,1-benzothiazol-3-amine is 1.8±0.1 g/cm3 . The boiling point is 366.8±34.0 °C at 760 mmHg . The flash point is 175.7±25.7 °C .科学的研究の応用

- Researchers have synthesized various benzothiazole derivatives, including those containing a bromine substituent, to evaluate their anti-tubercular properties .

- The synthesis of benzothiazole derivatives involves several synthetic pathways, such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

- In addition to synthesis, researchers have explored the mechanism of resistance of existing anti-TB drugs .

Anti-Tubercular Activity

Synthetic Pathways

Mechanism of Resistance in Anti-TB Drugs

Structure-Activity Relationships (SAR)

Other Medicinal Applications

Safety And Hazards

将来の方向性

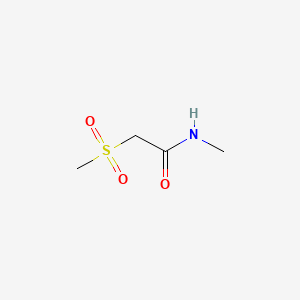

Benzothiazole derivatives have been extensively studied and found to have diverse chemical reactivity and a broad spectrum of biological activity . The present study reveals that the presence of sulfonamide in combination with methoxy substitution enhanced DNA fragmentation and thereby acting as an effective derivative for Hepatocellular carcinoma . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

特性

IUPAC Name |

7-bromo-2,1-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMIVZSUZRJPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(SN=C2C(=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,1-benzothiazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride](/img/structure/B2419010.png)

![1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B2419014.png)

![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2419029.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide](/img/structure/B2419031.png)